6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine, also known as SHP099, is a potent, selective, and orally available allosteric inhibitor of the Src homology 2 (SH2) domain-containing protein tyrosine phosphatase-2 (SHP2). [ [], [] ] SHP2 plays a critical role in regulating various cellular processes, including growth, proliferation, differentiation, and survival, primarily by relaying signals from receptor tyrosine kinases (RTKs) to downstream effectors like the RAS/MAPK pathway. [ [], [] ] Aberrant SHP2 activity, often driven by mutations or amplifications, has been implicated in the development and progression of various cancers. [ [], [] ] Consequently, SHP099 has emerged as a valuable tool in scientific research for investigating the role of SHP2 in both normal physiological processes and disease states, particularly cancer.
SHP099 was developed as part of a series of inhibitors aimed at targeting the SHP2 enzyme. It belongs to the class of small molecule inhibitors specifically designed to disrupt the phosphatase activity of SHP2, which is classified under protein tyrosine phosphatases. These inhibitors are particularly relevant in oncology, where aberrant signaling through SHP2 contributes to tumor progression and metastasis.
The synthesis of SHP099 involves multi-step organic reactions that typically include the formation of key intermediates followed by cyclization and functionalization steps. The precise synthetic pathway can vary depending on the starting materials and desired purity levels.
The synthesis process often employs techniques such as:
SHP099 has a defined molecular structure characterized by specific functional groups that contribute to its binding affinity for SHP2. The structure typically includes:
The molecular formula for SHP099 is often represented as CHNO, where X, Y, Z, and W represent the number of respective atoms in the compound. Crystallographic studies may provide detailed 3D coordinates and bond angles that elucidate its conformation in complex with SHP2.
SHP099 primarily functions through competitive inhibition of the phosphatase activity of SHP2. The mechanism involves binding to the active site, preventing substrate access.
In vitro assays typically assess the efficacy of SHP099 against various substrates. Kinetic studies measure parameters such as:
SHP099 inhibits SHP2 by stabilizing its inactive conformation, thus preventing dephosphorylation of key signaling molecules involved in oncogenic pathways. This inhibition leads to reduced cell proliferation and survival in cancer cells.
Studies have shown that treatment with SHP099 results in decreased phosphorylation levels of downstream targets such as ERK1/2, indicating effective blockade of the MAPK signaling pathway associated with tumor growth.
SHP099 is typically characterized by:
The compound exhibits stability under physiological conditions but may undergo degradation when exposed to extreme pH or light. Its log P value indicates moderate lipophilicity, which influences its bioavailability.
SHP099 has been extensively studied for its potential applications in cancer therapy, particularly for tumors harboring activating mutations in SHP2. Key applications include:
SHP2 phosphatase exists in an autoinhibited "closed" conformation under basal conditions, where the N-SH2 domain sterically occludes the catalytic PTP domain. The allosteric site targeted by SHP099 is a tunnel-shaped pocket formed at the confluence of three domains:
This pocket spans ≈25 Å with a volume of 464 ų and is inaccessible in the "open" conformation of SHP2. Binding thermodynamics reveal SHP099 achieves high-affinity inhibition (KD = 0.071 µM) through extensive polar and hydrophobic contacts: [1] [4]
Table 1: Key Interactions Stabilizing SHP2-SHP099 Complex
Binding Site Residue | Domain | Interaction Type | SHP099 Chemical Motif |
---|---|---|---|
Arg111 | N-SH2 | H-bond/π-cation | Pyrazine ring |
Glu249 | PTP | H-bond | Aniline NH₂ |
Phe113 | C-SH2 | Hydrophobic | Dichlorophenyl ring |
Thr253 | PTP | H-bond | Methylpiperazine amine |
Gln257 | PTP | H-bond | Solvent-mediated |
The allosteric mechanism involves locking SHP2 in its autoinhibited state, preventing conformational transition to the catalytically active form. Mutational studies confirm that substitutions at E76 (e.g., E76K) destabilize the closed conformation but do not eliminate SHP099 binding, though affinity is reduced ≈100-fold due to equilibrium shifts toward the open state. [2] [4]
X-ray structures (PDB: 5EHR, resolution 2.0 Å; 6CRG, resolution 2.75 Å) reveal atomic-level details of SHP099 binding:
Notably, the SHP2E76K-SHP099 structure (6CRG) shows K76 forms a salt bridge with Q79 instead of contacting the PTP domain, explaining reduced inhibitory potency. Molecular dynamics simulations confirm SHP099 stabilizes low-energy conformations by dampening interdomain fluctuations (≤1.5 Å RMSF). [4] [10]
Systematic modifications of SHP099's three regions—aminopyrazine core, dichlorophenyl linker, and piperazine tail—revealed key determinants of potency:
Table 2: SAR of SHP099 Analogues
Region Modified | Chemical Change | Impact on SHP2 IC50 | Cellular Activity |
---|---|---|---|
Aminopyrazine core | Pyridine substitution | 10–100× reduction | Lost RTK inhibition |
5-Methylpyrazine (TK-453) | IC50 = 12 nM | 3× improvement vs. SHP099 | |
Dichlorophenyl linker | Monochlorophenyl | 5× reduction | Moderate loss |
2,3-Dichloro (optimal) | IC50 = 71 nM | Blocks RAS signaling | |
2-Fluoro-3-chloro | Comparable potency | Improved microsomal stability | |
Piperazine tail | 4-methylpiperidine (SHP099) | IC50 = 71 nM | Base activity |
Spirocyclic amine (TNO155) | IC50 = 11 nM | Enhanced cellular penetration | |
Thiazolo ring (JC-010a) | IC50 = 56 nM | Overcomes RTK resistance |
Critical SAR insights:
Second-generation inhibitors overcome SHP099's limitations through targeted chemical optimization:
Table 3: Comparative Profiles of Clinical-Stage SHP2 Inhibitors
Inhibitor (Developer) | Structural Innovation | SHP2 IC50 | Cellular IC50 | Key Advantages |
---|---|---|---|---|
SHP099 (Novartis) | Base aminopyrazine | 71 nM | 0.5–3 µM (p-ERK) | First allosteric inhibitor |
TNO155 (Novartis) | Spirocyclic amine | 11 nM | 50–200 nM (p-ERK) | 6× biochemical potency; oral bioavailability |
RMC-4630 (Revolution) | Thiadiazole core | 100 nM | 0.1–0.5 µM (p-S6) | Synergy with KRASG12C inhibitors |
BBP-398 (BridgeBio) | Difluoro-phenyl linker | 15.7 nM | 30–150 nM (p-ERK) | Enhanced CNS penetration |
JAB-3312 (Jacobio) | Bicyclic tail | 0.6 nM | 1–10 nM (cell growth) | Overcomes EGFR-TKI resistance |
Mechanistic advancements:
These optimizations address SHP099's moderate cellular potency (3 µM in KYSE-520 cells) and limited efficacy against strongly activating mutants (e.g., E76K). Second-generation inhibitors achieve broader mutant coverage through enhanced conformational selection and higher target occupancy. [3] [6] [9]
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